N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide
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Overview
Description
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide is an organic compound that falls under the category of sulfonamide derivatives. These compounds are known for their broad range of applications in medicinal chemistry, particularly as inhibitors of various enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, beginning with the preparation of 1,2,3,4-tetrahydroquinoline. Subsequent ethylsulfonylation at the nitrogen position, followed by sulfonation with 4-isopropylbenzenesulfonyl chloride, yields the final product. Specific conditions include the use of base catalysts and solvent systems like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial methods focus on optimizing yield and purity. This is often achieved through continuous flow chemistry techniques, ensuring consistent reaction conditions and efficient separation processes like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Converts into corresponding sulfoxides or sulfones.
Reduction: : Leads to the cleavage of the sulfonamide bond.
Substitution: : Aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Employs reagents such as lithium aluminum hydride.
Substitution: : Catalyzed by Lewis acids like aluminum chloride in solvents like dichloromethane.
Major Products Formed
Oxidation produces sulfoxides and sulfones.
Reduction yields primary or secondary amines.
Substitution reactions result in various substituted derivatives, depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysts: : Used as ligands in transition metal catalysis.
Building Blocks: : Serves as a precursor for more complex organic syntheses.
Biology
Enzyme Inhibitors: : Effective against a range of enzymes, including proteases and kinases.
Medicine
Drug Development: : Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
Material Science: : Utilized in the development of polymers and advanced materials due to its stability and reactivity.
Mechanism of Action
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide exerts its effects primarily through the inhibition of enzyme activity. It binds to the active site of target enzymes, blocking substrate access and thus inhibiting catalytic function. This interaction typically involves hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
N-(1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide
Uniqueness
This compound is unique due to its specific ethylsulfonyl group, which can impart distinct chemical properties, such as increased solubility or altered biological activity, compared to its analogs.
There you have it—a comprehensive overview of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide. Anything else you want to explore?
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-4-27(23,24)22-13-5-6-17-14-18(9-12-20(17)22)21-28(25,26)19-10-7-16(8-11-19)15(2)3/h7-12,14-15,21H,4-6,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGMLWHFPFMWTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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